molecular formula C9H8BrN3O B2672002 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole CAS No. 1630763-87-9

3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole

Cat. No. B2672002
CAS RN: 1630763-87-9
M. Wt: 254.087
InChI Key: OUNFOUPXCZOZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole” is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This compound is a useful intermediate used in the preparation of substituted triazoles .


Molecular Structure Analysis

The molecular formula of “3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole” is C3H4BrN3 . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Coordination Chemistry and Ligand Design

3-Bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole serves as a ligand for transition metals, enabling the creation of coordination complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. Researchers explore the unique bonding interactions between the triazole ring and metal ions, leading to novel compounds with tailored properties .

Catalysis in Ester Synthesis

This compound belongs to a family of 1,2,4-triazoles capable of accepting and transferring acyl groups during synthetic reactions. Specifically, 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole acts as a catalyst for ester synthesis. For instance, it facilitates the preparation of esters like 2,2-dimethylacetoacetic acid ethyl ester. Researchers appreciate its efficiency and selectivity in promoting acylation reactions .

Antiproliferative Activity

Although not widely studied, some derivatives of 1,2,4-triazoles exhibit antiproliferative properties. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrates potent antiproliferative effects against MV4-11 cells. Further investigations into the antitumor potential of related compounds may reveal additional applications .

Substituted Triazoles and Medicinal Chemistry

Researchers use 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole as an intermediate in the synthesis of substituted triazoles. These derivatives often serve as building blocks in medicinal chemistry. By modifying the triazole scaffold, scientists explore potential drug candidates, including antifungal, antiviral, and anticancer agents .

Agrochemicals and Plant Protection

Phenoxy-substituted triazoles have gained attention in agrochemical research. While specific studies on 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole are limited, its structural features suggest potential applications as fungicides, herbicides, or plant growth regulators. Investigating its effects on plant physiology and pests could yield valuable insights .

Materials Science and Functional Materials

Given its unique structure, 3-bromo-1-methyl-5-phenoxy-1H-1,2,4-triazole may find use in materials science. Researchers explore its properties as a building block for functional materials, such as organic semiconductors, liquid crystals, or luminescent materials. By incorporating this compound into novel architectures, they aim to enhance device performance .

properties

IUPAC Name

3-bromo-1-methyl-5-phenoxy-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-13-9(11-8(10)12-13)14-7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNFOUPXCZOZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.